![molecular formula C12H12B2O4 B13146974 [1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
[1,1'-Biphenyl]-3,3'-diyldiboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: is an organic compound characterized by the presence of two boronic acid groups attached to a biphenyl structure. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,3’-diyldiboronic acid typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to form 3,3’-dibromobiphenyl.
Lithiation: The dibromobiphenyl is then treated with a strong base such as n-butyllithium to form the corresponding dilithio compound.
Borylation: The dilithio compound is reacted with a boron source, such as trimethyl borate, to introduce the boronic acid groups, yielding [1,1’-Biphenyl]-3,3’-diyldiboronic acid.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3,3’-diyldiboronic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Substitution: The boronic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-3,3’-diyldiboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid groups react with aryl halides in the presence of a palladium catalyst, forming a new biaryl compound. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: can be compared with other boronic acids, such as:
[1,1’-Biphenyl]-4,4’-diyldiboronic acid: Similar structure but with boronic acid groups at different positions, affecting its reactivity and applications.
Phenylboronic acid: A simpler boronic acid with only one boronic acid group, used in similar coupling reactions but with different reactivity.
4-Biphenylboronic acid: Another related compound with a single boronic acid group, used in the synthesis of biaryl compounds.
The uniqueness of [1,1’-Biphenyl]-3,3’-diyldiboronic acid lies in its ability to form more complex structures due to the presence of two boronic acid groups, making it highly valuable in advanced organic synthesis.
Eigenschaften
Molekularformel |
C12H12B2O4 |
|---|---|
Molekulargewicht |
241.8 g/mol |
IUPAC-Name |
[3-(3-boronophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,15-18H |
InChI-Schlüssel |
AFWMHNUJJPCMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
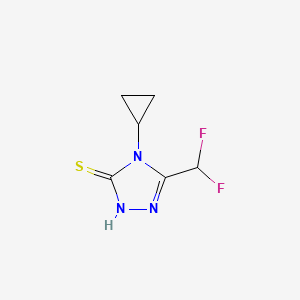
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
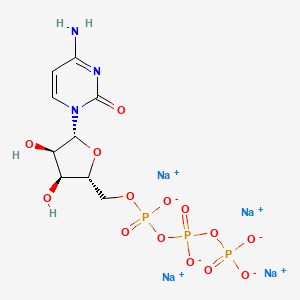
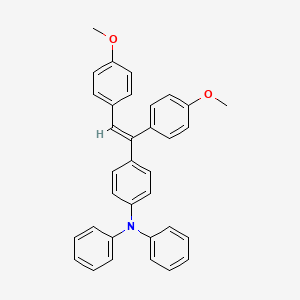
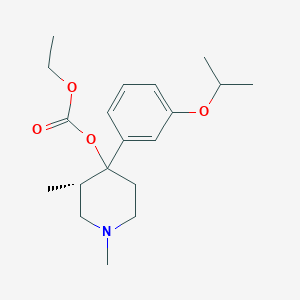

![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)

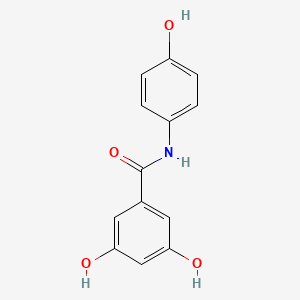
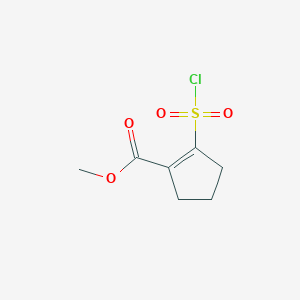

![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
